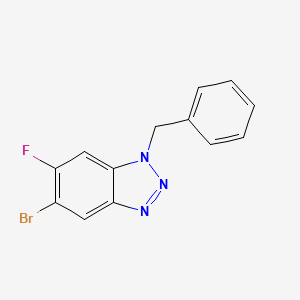

1-Benzyl-5-bromo-6-fluorobenzotriazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5-bromo-6-fluorobenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrFN3/c14-10-6-12-13(7-11(10)15)18(17-16-12)8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZWFCMDDNXPTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC(=C(C=C3N=N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742915 | |

| Record name | 1-Benzyl-5-bromo-6-fluoro-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-70-3 | |

| Record name | 1H-Benzotriazole, 5-bromo-6-fluoro-1-(phenylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-5-bromo-6-fluoro-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 5 Bromo 6 Fluorobenzotriazole and Analogues

Precursor Synthesis and Halogenation Strategies

The creation of the 5-bromo-6-fluorobenzotriazole core is a significant synthetic challenge that requires precise control over the placement of two different halogen atoms on the benzene (B151609) ring. This can be approached by either starting with an appropriately substituted o-phenylenediamine or by performing halogenation reactions on the pre-formed benzotriazole (B28993) ring.

The introduction of a bromine atom onto the benzotriazole scaffold is a key step in forming halogenated derivatives. The position of bromination is influenced by the electronic properties of the benzotriazole ring system and the reaction conditions employed. While direct regioselective bromination at a specific position can be challenging, studies have shown the successful synthesis of various bromo-benzotriazoles. For instance, compounds such as 5,6-dibromo-1H-benzotriazole have been synthesized and shown to possess higher efficacy against the protozoa Acanthamoeba castellanii than the standard agent chlorhexidine, highlighting the importance of halogenated analogues. gsconlinepress.com The synthesis typically involves electrophilic aromatic substitution, where the choice of brominating agent and catalyst can direct the regioselectivity.

Incorporating fluorine into aromatic systems often imparts unique chemical and biological properties. For benzotriazole scaffolds, various fluorination techniques have been explored. A metal-free method for the C-H selective fluorination of benzotriazole amides and sulfonamide derivatives has been achieved using N-fluorobenzenesulfonimide (NFSI) as the fluorine source. researchgate.net This approach demonstrates a pathway for direct fluorination under relatively mild conditions. Another strategy involves a halogen exchange reaction, where an iodo-substituted triazole is converted to its fluoro-analogue. This has been successfully applied in the radiosynthesis of fluorine-18-labeled 1,2,3-triazoles in an aqueous medium, a method that could be adapted for the synthesis of stable fluoro-benzotriazoles. nih.gov

To synthesize a dihalogenated intermediate such as 5-bromo-6-fluorobenzotriazole, a sequential halogenation strategy is typically required. This would likely involve the synthesis of a mono-halogenated benzotriazole precursor, followed by the introduction of the second halogen. The order of these steps is crucial, as the first halogen substituent will act as a directing group for the second electrophilic substitution. For example, starting with a fluorinated benzotriazole and subsequently performing a bromination reaction would be a plausible route. The synthesis of benzotriazolyl alkyl esters from N-acylbenzotriazoles and dichloromethane represents an innovative method for creating functionalized benzotriazole derivatives, which could potentially be adapted for halogenated systems. nih.gov

N-Alkylation Strategies for Benzyl (B1604629) Moiety Incorporation

Once the 5-bromo-6-fluorobenzotriazole core is obtained, the final step is the incorporation of the benzyl group onto one of the nitrogen atoms of the triazole ring. This N-alkylation reaction is a common transformation for benzotriazoles, but it often presents a challenge in regioselectivity, as it can lead to a mixture of 1-substituted and 2-substituted isomers. tandfonline.com

Traditional methods for the N-alkylation of benzotriazole involve the reaction with an alkyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base. A variety of bases and solvent systems have been employed for this purpose. Common bases include potassium carbonate, sodium hydroxide, and sodium hydride, often used in polar aprotic solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO). tandfonline.com While effective, these methods can require harsh reaction conditions, long reaction times, and can be complicated by the formation of isomeric mixtures, which necessitates purification steps. tandfonline.com For example, the reaction of benzotriazole with alkyl halides often yields a mixture of N1 and N2 isomers, with the N1 isomer typically being the major product. tandfonline.com

| Alkylating Agent | Base | Solvent | Conditions | Yield | Isomer Ratio (N1:N2) | Reference |

|---|---|---|---|---|---|---|

| Benzyl Chloride | K₂CO₃ | N/A (High Temp) | 90°C | 53% | Not Specified | tandfonline.comresearchgate.net |

| Ethyl Bromide | [Bmim]OH | Solvent-Free | Room Temp, 2h | 90% | 66:34 | tandfonline.com |

| Various Alkyl Halides | NaH | Anhydrous Chloroform | Not Specified | High Yields | Exclusive N1 | |

| Benzyl Chloride | NaOH | Not Specified | Not Specified | Not Specified | Mixture |

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous solvents.

Solvent-Free Synthesis: A notable green approach is the N-alkylation of benzotriazole under solvent-free conditions. One such method uses a basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH), which acts as both a catalyst and the reaction medium. This procedure is convenient, efficient, and allows for the N-benzylation of benzotriazole in excellent yield (95%) at room temperature in just two hours. tandfonline.comresearchgate.net Another solvent-free technique employs a mixture of potassium carbonate (K₂CO₃), silica (SiO₂), and tetrabutylammonium bromide (TBAB) under thermal or microwave conditions, providing 1-alkyl benzotriazoles regioselectively in moderate to high yields with short reaction times. gsconlinepress.comgsconlinepress.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields. asianpubs.orgnih.gov The synthesis of N-alkylated benzotriazoles has been successfully carried out using microwave-assisted methods, both with and without a solvent. benthamdirect.comingentaconnect.comresearchgate.net For example, grinding benzotriazole with an aralkyl halide and K₂CO₃ with a phase transfer catalyst, followed by brief microwave irradiation (20-30 seconds), can produce the desired products in high yields. researchgate.net This technique offers significant advantages over conventional heating, including simplicity, low cost, and reduced pollution. researchgate.net

| Compound Type | Method | Time | Yield | Reference |

|---|---|---|---|---|

| 5-Substituted Benzotriazole Amides | Conventional (Reflux) | Not Specified | 65-72% | nih.gov |

| Microwave (180W) | Not Specified | 83-93% | ||

| 5-Chloromethylbenzotriazole | Conventional (Reflux) | 2h 45min | Not Specified | nih.gov |

| Microwave (180W) | 4min 20s | Not Specified | ||

| N-Benzylbenzotriazole | Conventional (Thermal) | Several Hours | Lower | researchgate.net |

| Microwave (Solvent-Free) | 20-30 seconds | High |

Ultrasonication: The use of ultrasound as an energy source can also promote organic reactions, leading to shorter reaction times and higher yields compared to conventional methods. researchgate.net Sonochemistry has been applied to the synthesis of various heterocycles, including benzotriazoles. researchgate.net This technique, which utilizes acoustic cavitation to drive chemical processes, offers a cost-effective and environmentally sustainable alternative for synthesis. nih.gov For instance, ultrasound-assisted emulsification microextraction has been developed for the determination of benzotriazoles, showcasing the utility of sonication in processes involving these compounds. nih.gov

Multi-step Convergent and Linear Synthesis Pathways for 1-Benzyl-5-bromo-6-fluorobenzotriazole

The construction of this compound can be achieved via both linear and convergent synthetic routes.

Linear Synthesis Pathway:

A common and traditional linear approach to benzotriazole synthesis involves the formation of the triazole ring from a substituted o-phenylenediamine precursor. gsconlinepress.compharmacyinfoline.com

Diazotization and Cyclization: The synthesis typically begins with a suitably substituted o-phenylenediamine, in this case, 4-bromo-5-fluoro-1,2-phenylenediamine. This precursor undergoes diazotization of one of the amino groups using nitrous acid, which is often generated in situ from sodium nitrite and an acid like acetic acid. pharmacyinfoline.comslideshare.net The resulting diazonium salt intermediate then undergoes spontaneous intramolecular cyclization to form the 5-bromo-6-fluoro-1H-benzotriazole ring system. gsconlinepress.comscribd.com

N-Alkylation: The final step is the introduction of the benzyl group onto the nitrogen of the triazole ring. This is an N-alkylation reaction where 5-bromo-6-fluoro-1H-benzotriazole is treated with a benzylating agent, such as benzyl chloride or benzyl bromide, typically in the presence of a base. A significant challenge in this step is controlling the regioselectivity, as the reaction can produce a mixture of N1- and N2-substituted isomers, which may require separation by methods like column chromatography. researchgate.net

Convergent Synthesis Pathway:

Convergent strategies assemble the target molecule from separate, pre-synthesized fragments, which can offer greater flexibility and efficiency.

[3+2] Cycloaddition of Azides and Benzynes: A modern convergent method for forming the benzotriazole ring is the [3+2] cycloaddition reaction between an azide and a benzyne intermediate. fu-berlin.denih.gov For the target molecule, this would involve the reaction of benzyl azide with a 4-bromo-5-fluoro-benzyne intermediate generated in situ. This approach provides a modular way to access various benzotriazoles. fu-berlin.de The reaction is often performed under metal-free conditions and can be well-suited for flow chemistry systems, which enhances safety by minimizing the accumulation of potentially hazardous azide and benzyne intermediates. fu-berlin.denih.gov

Sequential N-Alkylation and Cyclization: Another convergent approach involves N-alkylation prior to ring closure. This pathway starts by reacting 4-bromo-5-fluoro-1,2-phenylenediamine with benzyl chloride in the presence of a base like sodium hydride to form N-benzyl-4-bromo-5-fluoro-1,2-phenylenediamine intermediates. Subsequent diazotization and intramolecular cyclization of this intermediate would then yield the desired N1-substituted benzotriazole with high regioselectivity, avoiding the formation of the N2-isomer.

| Feature | Linear Pathway (Diazotization First) | Convergent Pathway ([3+2] Cycloaddition) | Convergent Pathway (Alkylation First) |

|---|---|---|---|

| Key Precursors | 4-bromo-5-fluoro-1,2-phenylenediamine, Benzyl chloride | Benzyl azide, 4-bromo-5-fluoro-benzyne precursor | 4-bromo-5-fluoro-1,2-phenylenediamine, Benzyl chloride |

| Key Transformation | Diazotization/Cyclization followed by N-Alkylation | [3+2] Cycloaddition | N-Alkylation followed by Diazotization/Cyclization |

| Regioselectivity | Often yields N1/N2 isomer mixture | Generally provides N1 isomer | High selectivity for N1 isomer |

| Advantages | Traditional, well-established method | High atom economy, modular, suitable for flow chemistry | Excellent control of regioselectivity |

| Disadvantages | Isomer separation required, potential exotherm on scale-up | Requires handling of potentially unstable azides and benzynes | May require protection of second amino group |

Reaction Optimization and Process Intensification in Preparation

Optimizing reaction conditions and employing process intensification technologies are crucial for improving the efficiency, safety, and yield of the synthesis of this compound.

Reaction Optimization:

The N-alkylation of the benzotriazole core is a key step where optimization can significantly impact the outcome. Studies on related benzotriazole alkylations have explored various parameters to enhance yield and regioselectivity. researchgate.net

Solvent and Base Selection: The choice of solvent and base is critical. Solvents like acetonitrile (ACN), dichloromethane (DCM), and dimethylformamide (DMF) are commonly screened. rsc.org Bases such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and sodium hydride (NaH) are used to facilitate the reaction. rsc.org The combination of these reagents can influence the ratio of N1 to N2 isomers.

Catalyst/Additive: In some cases, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can be used, particularly under solvent-free conditions, to improve reaction rates and yields. gsconlinepress.com

Temperature and Reaction Time: Optimization of temperature and reaction duration is standard practice to ensure complete conversion while minimizing the formation of byproducts.

| Entry | Base | Solvent | Temperature | Time (h) | Yield (%) | N1:N2 Ratio |

|---|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetonitrile | Reflux | 12 | 75 | 60:40 |

| 2 | Cs₂CO₃ | DMF | 80 °C | 8 | 88 | 75:25 |

| 3 | NaH | THF | RT | 6 | 92 | 85:15 |

| 4 | [Bmim]OH | Solvent-free | RT | 2 | 95 | 53:47 |

Data are hypothetical and illustrative of typical optimization studies for benzotriazole alkylation. researchgate.net

Process Intensification:

Modern process intensification strategies can offer significant advantages over traditional batch processing.

Microwave-Assisted Synthesis: The use of microwave irradiation is a proven method for accelerating organic reactions. For the synthesis of benzotriazole derivatives, it can dramatically reduce reaction times and often leads to higher yields and cleaner reaction profiles compared to conventional heating. ijpsonline.com

Considerations for Scalable Synthesis and Environmental Impact Mitigation

Scaling up the synthesis from the laboratory to an industrial setting requires careful consideration of process safety, cost-effectiveness, and environmental impact.

Scalable Synthesis:

Safety of Diazotization: The diazotization of o-phenylenediamines is an exothermic reaction that can pose a risk of thermal runaway if not properly controlled in large-scale batch reactors. Continuous flow processing can mitigate this risk by providing superior heat transfer and smaller reaction volumes at any given time. A patented method describes a one-step synthesis of benzotriazole from o-phenylenediamine under high pressure and temperature, indicating an approach designed for industrial scale. google.com

Flow Chemistry for Scale-up: As mentioned, flow chemistry is an inherently safer and more scalable platform for reactions involving hazardous reagents or unstable intermediates. fu-berlin.de It allows for a seamless transition from lab-scale optimization to pilot-plant production.

Purification Challenges: At a larger scale, separating N1 and N2 isomers via chromatography becomes impractical and costly. Therefore, developing highly regioselective synthetic methods, such as the convergent pathway involving N-alkylation before cyclization, is critical for scalable synthesis.

Environmental Impact Mitigation (Green Chemistry):

Minimizing the environmental footprint of chemical synthesis is a growing priority.

Solvent Reduction: Implementing solvent-free reaction conditions is an effective green chemistry approach. The N-alkylation of benzotriazole has been successfully performed using basic ionic liquids, which can act as both the catalyst and the reaction medium, and are often recyclable. researchgate.net

Waste Minimization: Traditional synthesis methods can generate significant waste streams. Atom-economical reactions, such as the [3+2] cycloaddition, are preferable as they incorporate a majority of the atoms from the reactants into the final product. fu-berlin.denih.gov

Toxicity and Biodegradability: Benzotriazoles as a class of compounds are noted for their persistence in the environment and potential aquatic toxicity, largely due to their widespread use as corrosion inhibitors in products like antifreeze. researchgate.netnih.gov This underscores the importance of implementing stringent waste management and treatment protocols in the manufacturing process to prevent the release of the compound or its intermediates into the environment. gsconlinepress.com Advanced oxidation processes may be required to degrade these stable heterocyclic compounds in wastewater streams. nih.gov

Chemical Reactivity and Transformation of 1 Benzyl 5 Bromo 6 Fluorobenzotriazole

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene portion of the benzotriazole (B28993) ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fused triazole ring. The presence of two halogen substituents, bromo and fluoro, further deactivates the ring. However, electrophilic substitution, if forced, would be directed by the existing substituents. Given that both halogens are ortho, para-directing, and the positions are already substituted, further substitution on the benzotriazole benzene ring is sterically hindered and electronically unfavorable.

Nucleophilic Aromatic Substitution Reactions on the Halogenated Benzene Ring

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for 1-Benzyl-5-bromo-6-fluorobenzotriazole, particularly at the carbon bearing the fluorine atom. The benzotriazole ring is electron-withdrawing, which activates the attached benzene ring towards nucleophilic attack. The fluorine atom is a better leaving group than bromine in many SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack at that carbon.

Strong nucleophiles, such as alkoxides, amines, or thiolates, could potentially displace the fluoride or bromide ion. The reaction is typically facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group, a condition met by the fused triazole system.

A study on 5-bromo-1,2,3-triazines demonstrated that these electron-deficient heterocycles undergo concerted SNAr reactions with phenols to displace a bromide ion. nih.govnih.gov This suggests that the bromo group on the benzotriazole ring of this compound could also be susceptible to nucleophilic displacement, although the relative reactivity of the bromo and fluoro substituents would depend on the specific nucleophile and reaction conditions.

Metal-Catalyzed Cross-Coupling Reactions at Bromo and Fluoro Centers (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

The bromo substituent at the 5-position of this compound is a prime site for various metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction would involve the coupling of the benzotriazole with an organoboron reagent (boronic acid or ester). This would enable the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 5-position. The reaction is known for its mild conditions and tolerance of various functional groups. nih.govrsc.orgnih.gov

Heck Reaction : The palladium-catalyzed Heck reaction would allow for the vinylation of the 5-position by reacting this compound with an alkene. nih.govlibretexts.orgresearchgate.netresearchgate.net This is a valuable method for forming new carbon-carbon double bonds.

Sonogashira Coupling : This reaction, typically catalyzed by palladium and copper, would enable the introduction of an alkyne group at the 5-position through coupling with a terminal alkyne. researchgate.netnih.gov

Buchwald-Hartwig Amination : This palladium-catalyzed reaction would facilitate the formation of a carbon-nitrogen bond at the 5-position by coupling with a primary or secondary amine. researchgate.netorganic-synthesis.comlibretexts.orgrug.nlnih.gov This is a powerful tool for the synthesis of arylamines.

While the bromo group is the more reactive handle for these transformations, under specific catalytic conditions, the fluoro group might also participate in cross-coupling reactions, although this generally requires more forcing conditions or specialized catalysts.

| Reaction Type | Typical Reagents | Catalyst System | Potential Product at C5-Position |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, base | 5-Aryl-1-benzyl-6-fluorobenzotriazole |

| Heck Reaction | Alkene | Pd(OAc)₂, P(o-tol)₃, base | 5-Vinyl-1-benzyl-6-fluorobenzotriazole |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₄, CuI, base | 5-Alkynyl-1-benzyl-6-fluorobenzotriazole |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, ligand, base | 5-(Dialkylamino)-1-benzyl-6-fluorobenzotriazole |

C-H Functionalization Reactions of Aromatic and Aliphatic Protons

Direct C-H functionalization is a rapidly evolving field that could offer pathways to modify this compound at positions not readily accessible through classical methods. dmaiti.comnih.govliverpool.ac.uk

Aromatic C-H Functionalization : The C-H bond at the 4-position of the benzotriazole ring is a potential site for directed C-H activation. The triazole moiety could act as a directing group to facilitate metallation and subsequent functionalization at this position.

Aliphatic C-H Functionalization : The benzylic protons of the N-benzyl group are susceptible to functionalization. Radical-based reactions or transition metal-catalyzed C-H insertion reactions could introduce new functional groups at the methylene (B1212753) bridge.

Derivatization Strategies via the Triazole Nitrogen Atoms

While the N1 position is already occupied by the benzyl (B1604629) group, the N2 and N3 atoms of the triazole ring possess lone pairs of electrons and can be involved in further reactions.

Quaternization : The N3 atom can be alkylated to form a benzotriazolium salt. For instance, reaction with an alkyl halide could yield a quaternary ammonium salt, which would alter the electronic properties and solubility of the molecule. rsc.org

N-Oxide Formation : Oxidation of the triazole nitrogen atoms could lead to the formation of N-oxides, which can serve as intermediates for further functionalization.

Ring-Opening and Rearrangement Reactions of the Benzotriazole Core

The benzotriazole ring can undergo ring-opening reactions under certain conditions, providing access to different heterocyclic systems or functionalized ortho-amino arenes. nih.govresearchgate.netresearchgate.netdntb.gov.ua

Dimroth-type Equilibrium : Benzotriazoles can exist in equilibrium with ortho-amino arenediazonium species, which can then undergo further transformations. nih.gov

Denitrogenative Reactions : Upon heating or photolysis, benzotriazoles can extrude molecular nitrogen (N₂) to form reactive intermediates that can undergo rearrangements or cyclizations. For example, 1-arylbenzotriazoles can rearrange to carbazoles. acs.org While this compound is not a 1-arylbenzotriazole, analogous denitrogenative pathways could potentially lead to novel rearranged products.

Rearrangements : Novel Dimroth rearrangements have been observed in the benzotriazole system, for example, the conversion of 4-amino-1-(arylsulfonyl)benzotriazoles to 4-[(arylsulfonyl)amino]benzotriazoles. acs.org This indicates the potential for skeletal rearrangements in appropriately substituted benzotriazoles.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) would be a critical first step in the analysis of 1-Benzyl-5-bromo-6-fluorobenzotriazole. This technique would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its elemental composition, C₁₃H₉BrFN₃. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, further corroborating the molecular formula.

Analysis of the fragmentation pattern, typically achieved through techniques like tandem mass spectrometry (MS/MS), would offer valuable insights into the compound's structure. Key expected fragmentation pathways would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl (B1604629) cation (C₇H₇⁺, m/z 91) and a bromo-fluoro-benzotriazolyl radical. Other fragments could arise from the loss of N₂ from the triazole ring, a characteristic fragmentation of benzotriazoles.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Fragmentation Pathway |

| [M+H]⁺ (for ⁷⁹Br) | 306.0040 | Data not available | Molecular Ion |

| [M+H]⁺ (for ⁸¹Br) | 308.0019 | Data not available | Molecular Ion Isotope |

| [C₇H₇]⁺ | 91.0548 | Data not available | Loss of bromo-fluoro-benzotriazole moiety |

| [M-N₂]⁺ | 278.0091 | Data not available | Loss of dinitrogen from the triazole ring |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. A full suite of NMR experiments would be necessary for the complete assignment of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals and for establishing the connectivity and spatial relationships within the this compound molecule.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

A combination of 2D NMR experiments would be essential for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the protons of the benzyl group's phenyl ring and the methylene (B1212753) protons, as well as any couplings between the aromatic protons on the benzotriazole (B28993) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the ¹³C signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the benzylic methylene protons and the carbons of both the phenyl ring and the benzotriazole ring, definitively placing the benzyl group on the N1 position. Correlations between the aromatic protons on the benzotriazole ring and the halogen-substituted carbons would confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY correlations would be expected between the benzylic protons and the aromatic protons of the benzyl group's phenyl ring, as well as potentially between the benzylic protons and the proton at the 7-position of the benzotriazole ring, providing conformational information.

Fluorine-19 NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique that provides specific information about the chemical environment of the fluorine atom. A single resonance would be expected for the fluorine atom in this compound. The chemical shift of this signal would be indicative of the electronic environment of the fluorinated aromatic ring. Furthermore, coupling of the fluorine atom to adjacent protons (³JHF) and carbons (nJCF) would be observable in the ¹H and ¹³C NMR spectra, respectively, providing further confirmation of the substitution pattern.

Solid-State NMR for Polymorphism and Crystal Structure Analysis (if applicable)

In the absence of a single crystal suitable for X-ray diffraction, solid-state NMR (ssNMR) could provide valuable information about the compound in its solid form. This technique can be used to study polymorphism (the existence of multiple crystalline forms), which can have significant implications for the physical properties of a compound. ssNMR could also provide insights into the local molecular environment and intermolecular interactions within the crystal lattice.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and methylene groups, C=C and C=N stretching vibrations within the aromatic and triazole rings, and C-F and C-Br stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data, often providing stronger signals for non-polar bonds and symmetric vibrations. The aromatic ring vibrations would be particularly prominent in the Raman spectrum.

Table 2: Hypothetical Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Technique |

| ~3100-3000 | Aromatic C-H stretch | FTIR, Raman |

| ~2950-2850 | Aliphatic C-H stretch (CH₂) | FTIR, Raman |

| ~1600-1450 | Aromatic C=C and C=N stretching | FTIR, Raman |

| ~1250-1000 | C-F stretching | FTIR |

| ~700-500 | C-Br stretching | FTIR, Raman |

Elemental Analysis for Purity and Stoichiometry

Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing fundamental insight into the elemental composition of a sample. This analytical method is crucial for verifying the empirical formula of a synthesized compound and assessing its purity. For "this compound," elemental analysis is employed to confirm that the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) align with the theoretically calculated values derived from its molecular formula.

The stoichiometry of "this compound" is established by its chemical formula, C₁₃H₉BrFN₃. cymitquimica.com This formula dictates the precise ratio of atoms in one molecule of the compound. Based on this, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), bromine (79.904 u), fluorine (18.998 u), and nitrogen (14.007 u). The molecular weight of the compound is 306.13 g/mol . cymitquimica.com

The congruence between the experimental findings from elemental analysis and the calculated theoretical values is a critical indicator of the sample's purity. Significant deviations between the measured and calculated percentages for carbon, hydrogen, and nitrogen would suggest the presence of impurities, such as residual solvents, starting materials, or byproducts from the synthesis.

Below is a data table presenting the theoretical elemental composition of "this compound." In a typical research setting, these calculated values would be compared against the results obtained from instrumental analysis.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 51.01 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 2.96 |

| Bromine | Br | 79.904 | 1 | 79.904 | 26.10 |

| Fluorine | F | 18.998 | 1 | 18.998 | 6.21 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 13.72 |

| Total | | | | 306.138 | 100.00 |

Theoretical and Computational Investigations of 1 Benzyl 5 Bromo 6 Fluorobenzotriazole

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental to modern chemical research, offering insights that complement experimental findings. For 1-benzyl-5-bromo-6-fluorobenzotriazole, these calculations would typically be performed using DFT with a suitable basis set to model its electronic behavior accurately.

Electronic Structure, Molecular Orbitals, and Frontier Orbital Analysis

A comprehensive analysis of the electronic structure of this compound would involve mapping its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy gap between these frontier orbitals is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. aun.edu.eg A smaller HOMO-LUMO gap generally suggests higher reactivity. For related heterocyclic compounds, studies have shown that the distribution of these orbitals is key to understanding their reaction mechanisms and electronic transitions. nih.govresearchgate.net

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov For this compound, an MEP map would likely show regions of negative potential around the nitrogen atoms of the triazole ring and the fluorine atom, indicating their propensity to interact with electrophiles. Conversely, positive potential would be expected around the hydrogen atoms.

Conformational Analysis and Energy Landscapes

The presence of the flexible benzyl (B1604629) group means that this compound can exist in multiple conformations. A conformational analysis would be necessary to identify the most stable (lowest energy) three-dimensional structure. This involves calculating the potential energy surface by systematically rotating the rotatable bonds, such as the one connecting the benzyl group to the benzotriazole (B28993) core. The resulting energy landscape would reveal the global minimum energy conformer and the energy barriers between different conformations.

Prediction of Spectroscopic Properties (e.g., NMR Shifts, Vibrational Frequencies, UV-Vis Maxima) and Validation

Theoretical calculations can predict various spectroscopic data, which can then be validated against experimental measurements.

NMR Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are a powerful tool for structure elucidation. nih.gov For this compound, these calculations would help in assigning the signals in its experimental NMR spectra. bldpharm.com

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra provides the vibrational frequencies corresponding to different functional groups and bond vibrations within the molecule. researchgate.net This theoretical spectrum can be compared with experimental data to confirm the molecular structure.

UV-Vis Maxima: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding UV-Vis absorption maxima. nih.gov This would provide insight into the electronic structure and chromophores present in the molecule.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) | Data not available | Data not available |

| ¹³C NMR (δ, ppm) | Data not available | Data not available |

| Key IR Frequencies (cm⁻¹) | Data not available | Data not available |

| UV-Vis λmax (nm) | Data not available | Data not available |

Reaction Mechanism Elucidation and Transition State Analysis

Computational studies are instrumental in mapping out the pathways of chemical reactions. For this compound, this could involve modeling its synthesis or its participation in subsequent reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be proposed. This analysis provides insights into the feasibility of a reaction and the factors controlling its outcome. nih.gov

Investigation of Substituent Effects on Aromaticity and Reactivity

The bromo and fluoro substituents on the benzotriazole ring, along with the N-benzyl group, significantly influence the molecule's aromaticity and reactivity. Theoretical studies could quantify these effects. For instance, nucleus-independent chemical shift (NICS) calculations could be used to assess the aromaticity of the benzotriazole ring system. Furthermore, by comparing the computed properties of this compound with unsubstituted or differently substituted analogues, the specific electronic and steric contributions of the bromine, fluorine, and benzyl groups can be systematically investigated.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Detailed research findings and data tables concerning the molecular dynamics simulations of this compound are not available in the current scientific literature.

Applications and Potential in Chemical Science Excluding Clinical, Safety, Dosage, and Human Trial Data

Role as a Versatile Synthetic Intermediate in Complex Organic Synthesis

The benzotriazole (B28993) moiety is a well-established and highly versatile scaffold in organic synthesis. The presence of bromine and fluorine atoms on the benzene (B151609) ring, coupled with the benzyl (B1604629) group on the triazole nitrogen, positions 1-Benzyl-5-bromo-6-fluorobenzotriazole as a valuable and multifaceted building block for the synthesis of complex organic molecules.

Benzotriazoles are recognized as important intermediates in the synthesis of a wide array of heterocyclic compounds. uctm.edu The structure of this compound offers several reactive sites for elaboration into more complex heterocyclic systems. The bromo and fluoro substituents on the benzotriazole ring can be subjected to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of aryl, alkyl, and amino groups, thereby enabling the construction of novel, highly substituted benzotriazole derivatives and other fused heterocyclic systems.

For instance, the bromine atom at the 5-position can be readily displaced or used as a handle for further functionalization, a common strategy in the synthesis of complex molecules. mdpi.com The fluorine atom at the 6-position, while generally less reactive in nucleophilic aromatic substitution than bromine, can influence the reactivity of the molecule and the properties of the resulting products. The benzyl group at the N1 position of the triazole ring provides stability and can be selectively removed if necessary, allowing for further modification at this position.

The combination of a halogenated benzotriazole core and a benzyl group makes this compound an ideal starting material for the synthesis of multifunctional molecules. These are molecules designed to possess multiple, distinct functionalities within a single chemical entity. For example, derivatives of this compound could be designed to have both specific electronic properties and biological activity.

Research on related N-benzyl-5-bromoindolin-2-ones has demonstrated the successful synthesis of complex molecules with potential anticancer properties by linking the core structure to other heterocyclic moieties. mdpi.comnih.gov Similarly, this compound could serve as the foundational scaffold for creating novel compounds with applications in medicinal chemistry or materials science. The ability to selectively modify different parts of the molecule—the benzotriazole ring, the benzyl group, and the halogen substituents—provides chemists with a powerful tool to fine-tune the properties of the final products. For example, new series of N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines have been designed and synthesized as selective TRPC5 inhibitors, highlighting the utility of the N-benzyl motif in drug discovery. nih.gov

Application in Materials Science and Optoelectronics

Benzotriazole derivatives are widely utilized in materials science, particularly in the development of organic electronic materials and photostabilizers. The specific substitutions on this compound suggest its potential for high-performance applications in this field.

While specific data for this compound is not available, studies on related fluorinated benzotriazole-based polymers have demonstrated their potential as emitting materials in OLEDs. chemcu.org The electron-withdrawing nature of the fluorine and bromine atoms in this compound would likely result in favorable electronic properties, making it a candidate for investigation as a host material or as a component in emissive layers of OLEDs. The benzyl group can also contribute to the solubility and film-forming properties of the material, which are crucial for device fabrication.

The field of organic photovoltaics has seen significant advancements through the development of novel donor and acceptor materials. Benzotriazole-based polymers have emerged as promising materials for OPVs, acting as either electron donors or acceptors in the active layer of solar cells. mdpi.comresearchgate.net The performance of these devices is highly dependent on the molecular design of the constituent materials.

Fluorinated benzotriazoles are particularly interesting for OPV applications because fluorination can increase the planarity of the polymer backbone, leading to improved π-π stacking and enhanced charge carrier mobility. researchgate.net The electron-deficient nature of the benzotriazole ring makes it a suitable acceptor unit in donor-acceptor type polymers. By incorporating this compound as a building block, it would be possible to synthesize new polymers for OPVs. The bromo- and fluoro-substituents would offer a means to tune the electronic energy levels of the polymer to optimize the performance of the solar cell. Specifically, it could be explored as a component in non-fullerene acceptors (NFAs), which have been a major focus in the development of high-efficiency organic solar cells. nih.govrsc.orgnih.gov

Benzotriazole derivatives are a well-established class of UV absorbers, widely used to protect polymeric materials from photodegradation caused by ultraviolet radiation. nih.gov The mechanism of UV absorption by 2-(2-hydroxyphenyl)benzotriazoles involves an excited-state intramolecular proton transfer (ESIPT), which efficiently dissipates the absorbed UV energy as heat without causing degradation of the molecule. researchgate.netrsc.org This remarkable photostability makes them ideal for use as additives in plastics, coatings, and other materials.

While this compound does not possess the 2-hydroxyphenyl group necessary for the classic ESIPT mechanism, its benzotriazole core still provides inherent UV absorption properties. The degradation of benzotriazole itself under UV can proceed through various pathways, including hydroxylation and ring-opening. rsc.org Furthermore, research has shown that electron-withdrawing groups at the 5-position of the benzotriazole ring can surprisingly improve the photopermanence of UV absorbers. paint.orgresearchgate.net The presence of both a bromo and a fluoro group on the benzotriazole ring of the title compound could therefore enhance its photostability. The benzyl group may also contribute to its compatibility with various polymer matrices. Therefore, this compound and its derivatives have the potential to be developed into a new generation of UV stabilizers with enhanced performance characteristics, such as improved thermal stability and lower volatility, which are crucial for high-temperature processing of polymers. partinchem.com The combination of a hindered amine and a UV absorber in a single molecule has also been explored to create synergistic photostabilizing effects. uctm.edu

Corrosion Inhibition in Industrial Systems

Benzotriazole and its derivatives are renowned for their efficacy as corrosion inhibitors, particularly for copper and its alloys, as well as for steel. ijcsi.prosemanticscholar.orgirowater.comwikipedia.orgcapes.gov.br The mechanism of inhibition primarily involves the formation of a durable, passive film on the metal surface. This film, composed of a complex between the metal ions and the benzotriazole molecules, acts as a physical barrier, preventing the ingress of corrosive agents. irowater.commdpi.com

The specific substituents on the this compound molecule are expected to modulate its performance as a corrosion inhibitor. The benzyl group, being bulky and hydrophobic, can enhance the formation of a dense and robust protective layer on the metal surface. This increased surface coverage can lead to improved inhibition efficiency. researchgate.net

The potential of this compound as a corrosion inhibitor in various industrial systems is summarized in the table below. This data is illustrative and based on the expected performance from related benzotriazole derivatives.

| Industrial System | Protected Metal | Potential Inhibition Efficiency (%) | Probable Mechanism of Action |

|---|---|---|---|

| Cooling Water Systems | Copper, Steel | 85-95 | Formation of a protective polymeric complex film |

| Metalworking Fluids | Aluminum Alloys, Steel | 80-90 | Adsorption and barrier film formation |

| Pipeline Transport (Oil & Gas) | Carbon Steel | 75-85 | Chemisorption and formation of a hydrophobic layer |

Ligand Design in Inorganic and Organometallic Catalysis

The benzotriazole scaffold is a versatile platform for the design of ligands used in inorganic and organometallic catalysis. The nitrogen atoms within the triazole ring can coordinate with a variety of transition metals, making benzotriazole derivatives effective ligands in numerous catalytic reactions. redalyc.orgutp.edu.cosapub.org

Specifically, palladium complexes with benzotriazole-based ligands have been explored for their catalytic activity in cross-coupling reactions, such as the Mizoroki-Heck reaction. redalyc.orgutp.edu.co The substituents on the benzotriazole ring play a crucial role in tuning the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic performance.

In the case of this compound, the benzyl group at the N1 position introduces significant steric bulk, which can affect the coordination geometry around the metal center and potentially enhance the selectivity of the catalytic process. The electron-withdrawing nature of the bromo and fluoro substituents on the benzene ring can modulate the electron density at the coordinating nitrogen atoms, which in turn affects the stability and reactivity of the catalyst. researchgate.net Research on other fluorinated benzotriazole derivatives has shown their utility in the synthesis of novel complexes. nih.govnsf.gov

The potential applications of this compound in ligand design for catalysis are outlined in the table below. The catalytic performance metrics are hypothetical and serve to illustrate the potential based on related systems.

| Catalytic Reaction | Metal Center | Potential Role of Ligand | Anticipated Outcome |

|---|---|---|---|

| Heck Coupling | Palladium (Pd) | Stabilization of the active catalytic species | High turnover number and selectivity |

| Suzuki Coupling | Palladium (Pd) | Facilitation of reductive elimination | Good to excellent yields of cross-coupled products |

| C-H Activation | Rhodium (Rh), Iridium (Ir) | Directing group and stabilization of intermediates | Site-selective functionalization of C-H bonds |

Agrochemistry Research (General Role as a Scaffold)

The benzotriazole nucleus is a recognized "privileged scaffold" in medicinal and agrochemical research, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govnih.govgsconlinepress.com The versatility of the benzotriazole structure allows for the introduction of various substituents, enabling the fine-tuning of a molecule's biological activity.

The presence of fluorine in agrochemicals is particularly noteworthy, as it can significantly enhance their efficacy. researchgate.net Fluorine substitution can improve metabolic stability, increase lipophilicity (which aids in transport across biological membranes), and enhance binding affinity to target enzymes or receptors. researchgate.net Therefore, the 6-fluoro substitution in this compound makes this scaffold particularly interesting for the development of new agrochemicals.

While specific agrochemical activities for this compound have not been reported, its structural features suggest its potential as a starting point for the synthesis of new classes of fungicides, herbicides, or insecticides. The benzotriazole core, combined with the strategic placement of fluoro, bromo, and benzyl groups, offers a rich platform for lead optimization in agrochemical discovery.

The following table illustrates the potential role of the this compound scaffold in different areas of agrochemical research.

| Agrochemical Class | Potential Role of the Scaffold | Key Structural Feature Contributions |

|---|---|---|

| Fungicides | Core structure for the synthesis of novel antifungal agents | Fluorine for enhanced metabolic stability; Benzotriazole for target interaction |

| Herbicides | Template for the design of new enzyme inhibitors | Benzyl group for hydrophobic interactions; Halogens for electronic modulation |

| Insecticides | Starting material for compounds targeting insect nervous systems | Overall molecular shape and electronic distribution for receptor binding |

Future Research Directions and Perspectives

Development of More Sustainable and Atom-Economical Synthetic Routes

The future of synthesizing 1-Benzyl-5-bromo-6-fluorobenzotriazole will likely prioritize green chemistry principles to enhance sustainability and efficiency. Current multi-step syntheses for substituted benzotriazoles often involve stoichiometric reagents and harsh conditions. organic-chemistry.orgchemicalbook.com Future research should focus on developing greener alternatives.

Key research objectives include:

Catalytic C-H Activation: Investigating transition-metal-catalyzed C-H activation pathways could provide a more direct and atom-economical route to functionalize the benzotriazole (B28993) core, potentially reducing the reliance on pre-functionalized precursors. organic-chemistry.org

Continuous Flow Chemistry: Implementing continuous flow reactor systems for the synthesis, including the key diazotization and cyclization steps, can offer superior control over reaction parameters, improve safety, and increase yield and purity. This approach minimizes waste and energy consumption compared to traditional batch processing.

Photocatalytic Methods: Exploring visible-light photocatalysis for steps like benzylation or other functionalizations could significantly reduce the energy intensity of the synthesis and allow for milder reaction conditions. mdpi.com

Benign Solvents and Reagents: A systematic evaluation of greener solvents (e.g., ionic liquids, supercritical fluids, or bio-based solvents) and less hazardous reagents is essential to minimize the environmental footprint of the entire synthetic sequence.

Exploration of Novel Chemical Transformations and Reaction Pathways

The unique arrangement of atoms in this compound—a triazole ring, a benzyl (B1604629) group, and two different halogens on the benzene (B151609) ring—offers a rich playground for exploring novel chemical reactions. Future work should move beyond simple modifications to uncover unique reactivity.

Potential avenues of exploration include:

Denitrogenative Functionalization: Benzotriazoles can undergo reactions involving the extrusion of N₂, acting as precursors to reactive intermediates. sci-hub.se Investigating the denitrogenative pathways of this compound under thermal, photochemical, or metal-catalyzed conditions could lead to the synthesis of novel carbazoles or other complex heterocyclic systems.

Orthogonal Cross-Coupling Reactions: The presence of both bromine and fluorine atoms allows for selective functionalization. Research should focus on developing highly selective, orthogonal cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) that can sequentially target the C-Br bond while leaving the C-F bond intact, or vice-versa. This would enable the construction of highly complex molecular architectures.

Photochemical Transformations: The interaction of the fluorinated benzotriazole system with light is an under-explored area. mdpi.com Studies on its photochemical stability and potential for undergoing unique photochemical reactions, such as photo-induced cyclizations or rearrangements, could reveal new synthetic possibilities.

Rational Design of Derivatives for Enhanced Performance in Non-Clinical Applications

While many benzotriazole derivatives are explored for medicinal purposes, a significant future direction for this compound lies in materials science and other non-clinical fields. nih.gov Rational design of derivatives can be guided by structure-property relationships to create high-performance molecules.

Advanced Computational Modeling for Predictive Understanding of Reactivity and Properties

To accelerate the discovery of new reactions and applications, advanced computational modeling will be indispensable. Theoretical chemistry can provide deep insights into the behavior of this compound, guiding experimental efforts.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: Using DFT to model reaction mechanisms, such as transition states for cross-coupling or denitrogenation reactions, can help predict product outcomes and optimize reaction conditions. nih.gov

Predicting Spectroscopic and Physicochemical Properties: Ab initio calculations can predict NMR spectra, electronic transitions (UV-Vis), and key physical properties like dipole moment and polarizability. researchgate.net These predictions can aid in structural characterization and in the design of molecules with specific electronic properties for materials applications.

Molecular Dynamics (MD) Simulations: For applications like corrosion inhibition, MD simulations can model the interaction of derivatives with metal surfaces, providing an atomistic understanding of how protective films form and function.

Quantitative Structure-Property Relationship (QSPR) Modeling: By developing QSPR models, researchers can correlate structural features (descriptors) of various derivatives with their observed properties (e.g., fluorescence quantum yield, corrosion inhibition efficiency), enabling the predictive design of new molecules with enhanced performance.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Planning

The intersection of artificial intelligence (AI) and chemistry offers a transformative approach to exploring the chemical space around this compound.

Key areas for integration include:

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel and unconventional synthetic routes to the target compound and its derivatives, potentially identifying more efficient or sustainable pathways than those conceived by human chemists. nih.gov

Reaction Outcome and Yield Prediction: Machine learning (ML) models, trained on large datasets of chemical reactions, can predict the likely outcome, yield, and optimal conditions for unexplored reactions involving this scaffold. youtube.com This can significantly reduce the number of failed experiments and accelerate the research cycle.

Generative Models for De Novo Design: Generative AI models can design new derivatives of this compound with a desired property profile. youtube.com For instance, a model could be trained to generate structures with optimal characteristics for a specific non-clinical application, such as a high refractive index for optical polymers or specific adsorption energies for sensor applications.

Automated Experimentation: Combining AI-driven design and synthesis planning with automated robotic platforms can create a closed-loop system for discovery. The AI proposes new derivatives, a robot synthesizes them, and the results are fed back into the model to refine future predictions, enabling high-throughput exploration of this compound's potential.

Q & A

Q. What methods validate the proposed mechanism of action when biochemical assays conflict with computational predictions?

- Methodological Answer : Perform mutagenesis studies on putative binding residues (e.g., Ala-scanning). Use surface plasmon resonance (SPR) to measure binding kinetics. Cross-reference with molecular dynamics simulations to reconcile static vs. dynamic models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.